11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol
Description
This compound is a highly functionalized spirocyclic derivative of the cyclopenta[a]phenanthrene scaffold. Its core structure consists of a steroidal-like fused ring system modified with two spiro-linked 1,3-dioxolane rings and multiple substituents:
- Methyl groups: At positions 13' and 17', enhancing steric bulk and hydrophobicity.
- Dioxolane rings: The spiro[1,3-dioxolane] moiety introduces conformational rigidity and metabolic stability compared to analogous compounds with linear ethers or esters .
- Hydroxyl groups: At positions 5' and 17', enabling hydrogen bonding and derivatization opportunities (e.g., phosphorylation or glycosylation).
Properties
IUPAC Name |
11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO6/c1-28-19-24(21-5-7-22(8-6-21)33(3)4)27-23(25(28)11-14-32(28,35)29(2)36-15-16-37-29)9-12-30(34)20-31(13-10-26(27)30)38-17-18-39-31/h5-8,23-25,34-35H,9-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRARNYJAASEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC5(CC4(CCC3C1CCC2(C6(OCCO6)C)O)O)OCCO5)C7=CC=C(C=C7)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a unique spiro structure that integrates a dioxolane moiety with a steroid-like framework. The presence of the dimethylamino group is significant for its biological interactions.
Synthesis Methods
The synthesis typically involves several steps:
- Starting Materials : The synthesis begins with pregna-5,7-diene-3,20-dione.
- Chemical Modifications : Ethylene glycol is reacted in the presence of an acid catalyst to introduce the dioxolane groups.
- Purification : The final product is purified through crystallization techniques to obtain high purity for biological testing.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. For instance:
- Bacterial Activity : It has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .
- Fungal Activity : The compound also exhibits antifungal properties against Candida albicans, suggesting its utility in treating fungal infections .
The proposed mechanism of action involves interaction with specific enzymes and receptors that modulate inflammatory responses and oxidative stress pathways. This interaction can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Study 1: Anticancer Potential
A study published in 2011 explored the anticancer effects of similar dioxolane derivatives. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis .
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of dioxolane derivatives against clinical isolates. The findings revealed that certain derivatives had potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ergosterol | Provitamin D | Antifungal |
| Pregna-5,7-diene-3,20-dione | Steroidal | Anticancer |
| Dioxolane Derivatives | Dioxolane-based | Antimicrobial |
The unique structural modifications present in this compound confer distinct biological activities compared to these similar compounds.
Scientific Research Applications
Applications in Medicinal Chemistry
The compound's structural characteristics suggest various applications in medicinal chemistry:
- Anticancer Activity :
- Hormonal Modulation :
- Chiral Synthesis :
Applications in Materials Science
The unique structure of the compound also presents opportunities in materials science:
- Polymer Chemistry :
-
Nanomaterials :
- Research indicates that compounds with dioxolane structures can be used to create nanomaterials with tailored functionalities. These materials could find applications in drug delivery systems or as catalysts in chemical reactions .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- A study published in MDPI explored the use of dioxolanones in asymmetric synthesis and their role as intermediates in drug development . The findings suggest that compounds like 11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane...] could be pivotal in creating new therapeutic agents.
- Another research article discussed the reactivity of dioxolanones and their derivatives in Diels-Alder reactions. This indicates that the compound could be used to develop complex organic frameworks necessary for pharmaceutical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Solubility: The 4-(dimethylamino)phenyl group in the target compound increases solubility in polar aprotic solvents (e.g., DMSO) compared to non-aromatic analogues like .
- Stability : The spiro-dioxolane rings confer resistance to enzymatic degradation, unlike compounds with open-chain ethers (e.g., ), which are prone to hydrolysis .
- Bioactivity: The dimethylamino group may enhance membrane permeability and binding to sterol-recognizing proteins (e.g., nuclear receptors), similar to pharmacophores in .
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation of this complex spiro compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use high-resolution - and -NMR to resolve overlapping signals from the dimethylamino, dioxolane, and decahydrocyclopenta[a]phenanthrene moieties. Compare chemical shifts with analogous compounds (e.g., cyclopenta[a]phenanthrene derivatives in and ).
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight. Cross-reference fragmentation patterns with databases like NIST Chemistry WebBook (e.g., molecular weight 414.7067 for a related compound in ).
- X-ray Crystallography: If single crystals are obtainable, this method resolves stereochemical ambiguities, particularly for the spiro center and dioxolane substituents .
Basic: How can researchers design a synthetic pathway for this compound, given its polycyclic and spiro architecture?
Methodological Answer:
- Retrosynthetic Analysis: Break the molecule into modular units:
- Cyclopenta[a]phenanthrene core (synthesized via Diels-Alder or photocyclization).
- Spiro-dioxolane fragment (prepared via acid-catalyzed cyclization of diols).
- Dimethylamino-phenyl group (introduced via Suzuki coupling or nucleophilic substitution).
- Computational Guidance: Use reaction path search tools (e.g., ICReDD’s quantum chemical calculations in ) to predict feasible intermediates and transition states.
- Stepwise Validation: Confirm each intermediate with LC-MS and -NMR before proceeding .
Advanced: What experimental design strategies minimize resource consumption while optimizing reaction conditions for stereoselective synthesis?
Methodological Answer:
-
Factorial Design: Employ a 2 factorial approach to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:
Variable Low Level High Level Temperature (°C) 25 80 Catalyst (mol%) 0.5 2.0 Solvent THF DMF Analyze interactions using ANOVA to identify dominant factors . -
Microscale Experiments: Reduce reagent volumes by 90% using automated liquid-handling systems, validated by LC-MS .
Advanced: How can computational modeling resolve contradictions between predicted and observed regioselectivity in functionalization reactions?
Methodological Answer:
- Multi-Scale Modeling:
- Quantum Mechanics (QM): Calculate electron density maps (e.g., Fukui indices) to predict reactive sites.
- Molecular Dynamics (MD): Simulate solvent and steric effects on transition states.
- Machine Learning (ML): Train models on existing cyclopenta[a]phenanthrene derivatives (e.g., data from and ) to refine predictions.
- Iterative Feedback: Use discrepancies between computational and experimental results to recalibrate force fields or basis sets (e.g., ICReDD’s feedback loop in ) .
Advanced: What strategies ensure robust data integrity when analyzing the compound’s biological or catalytic activity?
Methodological Answer:
- Blinded Replication: Assign independent teams to repeat assays under identical conditions. Use standardized protocols (e.g., NIST’s gas chromatography methods in ) to minimize variability.
- Data Management Tools: Implement ELNs (Electronic Lab Notebooks) with blockchain-based timestamping to track raw data and revisions ( ).
- Statistical Rigor: Apply the Benjamini-Hochberg procedure to correct for false discoveries in high-throughput screening .
Advanced: How can researchers leverage hybrid methodologies to study the compound’s stability under diverse environmental conditions?
Methodological Answer:
-
Accelerated Stability Testing: Use Q (temperature coefficient) models to extrapolate degradation rates. For example:
Condition Test Parameters Temperature 40°C, 60°C, 80°C Humidity 40% RH, 75% RH Light Exposure UV/Vis (300–800 nm) -
In Silico Degradation Prediction: Apply software like SPARC or ADMET Predictor to simulate hydrolysis/oxidation pathways of the dioxolane and dimethylamino groups .
-
Cross-Validation: Compare computational predictions with HPLC-UV data from stressed samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
